molecular formula C12H14N2O2Si B13716406 7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B13716406
M. Wt: 246.34 g/mol
InChI Key: XKAKNMWNVCXGFI-UHFFFAOYSA-N
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Description

7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure with a trimethylsilyl-ethynyl substituent at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrido[3,2-b][1,4]oxazine core.

    Introduction of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced via a Sonogashira coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N2O2Si

Molecular Weight

246.34 g/mol

IUPAC Name

7-(2-trimethylsilylethynyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C12H14N2O2Si/c1-17(2,3)5-4-9-6-10-12(13-7-9)14-11(15)8-16-10/h6-7H,8H2,1-3H3,(H,13,14,15)

InChI Key

XKAKNMWNVCXGFI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(NC(=O)CO2)N=C1

Origin of Product

United States

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